Dimethyl 2-iodobenzene-1,3-dicarboxylate
Overview
Description
Dimethyl 2-iodobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H9IO4 . It is also known by other names such as Dimethyl 2-iodoisophthalate and 1,3-Benzenedicarboxylic acid, 2-iodo-, dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-iodobenzene-1,3-dicarboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The exact structure can be visualized using specialized chemical software.Physical And Chemical Properties Analysis
Dimethyl 2-iodobenzene-1,3-dicarboxylate has a molecular weight of 320.081 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 321.8±22.0 °C at 760 mmHg . The flash point is 148.4±22.3 °C .Scientific Research Applications
Amino acid-derived iodobenzene dicarboxylates, such as Dimethyl 2-iodobenzene-1,3-dicarboxylate, are used as reagents for the oxidative conversion of alkenes to amino acid esters. This offers potential applications in organic synthesis, providing a method for creating amino acid esters from alkenes (Koposov, Boyarskikh, & Zhdankin, 2004).
A study developed a simple, green method for the on water synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines using iodobenzene diacetate at room temperature. This method is notable for its high efficiency and easy work-up (Aneja et al., 2022).
The photolysis of 5,6-di-iodo-1,3-dimethyluracil in benzene and furan rapidly produces products derived from a radical intermediate. This has implications in understanding the behavior of similar iodobenzene compounds under photolysis conditions (Youssefyeh & Lichtenberg, 1974).
Palladium-catalyzed carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol in aqueous NaOH/benzene produces 3-isopropylidene-5-phenyl-2(2H)-furanone. This demonstrates the utility of such iodobenzene compounds in palladium-catalyzed reactions (Kiji, Okano, Kimura, & Saiki, 1998).
A study on the synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content using resorcinol and dimethyl sulfate highlights the potential of similar compounds in the synthesis of nitrobenzenes (Zhang Chun-xia, 2011).
properties
IUPAC Name |
dimethyl 2-iodobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBZWRGFUJZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559954 | |
Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
CAS RN |
106589-18-8 | |
Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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